2-benzyl-1,3-dihydroisoindole-5,6-diol
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Overview
Description
2-benzyl-1,3-dihydroisoindole-5,6-diol is a chemical compound belonging to the isoindoline family Isoindolines are a class of heterocyclic compounds characterized by a fused benzopyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1,3-dihydroisoindole-5,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dibenzyloxybenzaldehyde.
Henry Reaction: This compound is condensed with nitromethane in a Henry reaction.
Nitration and Reduction: The resulting product undergoes nitration, followed by reduction of the nitro groups.
Hydrogenolysis: Finally, hydrogenolysis of the benzyl protecting groups yields this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1,3-dihydroisoindole-5,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-benzyl-1,3-dihydroisoindole-5,6-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-benzyl-1,3-dihydroisoindole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyindole: An intermediate in the production of eumelanin, with applications in pigment synthesis.
N-benzyl-1,3-dihydroisoindole: A related compound used in organic synthesis and materials science.
Uniqueness
2-benzyl-1,3-dihydroisoindole-5,6-diol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its benzyl and dihydroxy functional groups provide versatility in synthetic and research applications.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-benzyl-1,3-dihydroisoindole-5,6-diol |
InChI |
InChI=1S/C15H15NO2/c17-14-6-12-9-16(10-13(12)7-15(14)18)8-11-4-2-1-3-5-11/h1-7,17-18H,8-10H2 |
InChI Key |
WFHRJJSFISXQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1CC3=CC=CC=C3)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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